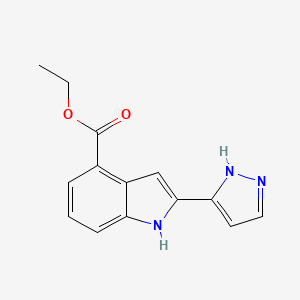![molecular formula C10H8N4 B14218568 1,4-Dihydropyrazino[2,3-f]quinoxaline CAS No. 821801-87-0](/img/structure/B14218568.png)
1,4-Dihydropyrazino[2,3-f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropyrazino[2,3-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring. The unique structure of this compound endows it with interesting electronic and optical properties, making it a valuable candidate for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrazino[2,3-f]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate diamines with diketones or dicarbonyl compounds. For instance, the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions can yield the desired compound . Another method involves the cyclization of dicyanopyrazinoquinoxaline with excess potassium hydroxide, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,4-Dihydropyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s properties and tailor it for specific applications .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or altered properties compared to the parent compound .
科学的研究の応用
1,4-Dihydropyrazino[2,3-f]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-Dihydropyrazino[2,3-f]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets involved in its biological activity are still under investigation .
類似化合物との比較
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but differ in their oxidation state and functional groups.
Dicyanopyrazinoquinoxaline: This compound is a precursor to 1,4-Dihydropyrazino[2,3-f]quinoxaline and exhibits different electronic properties due to the presence of cyano groups.
Uniqueness
This compound is unique due to its hydrogen-bonding capability and its ability to form stable crystalline structures. These properties make it a promising candidate for applications in organic electronics and optoelectronics .
特性
CAS番号 |
821801-87-0 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
7,10-dihydropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6,11,13H |
InChIキー |
CATZMQQSQKXSLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C3=C1NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


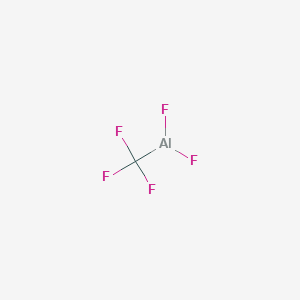
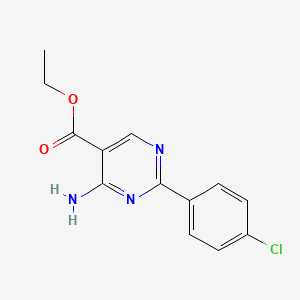
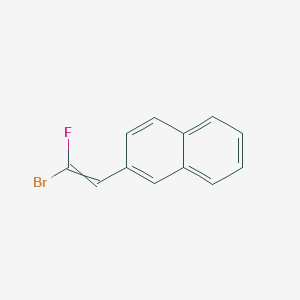
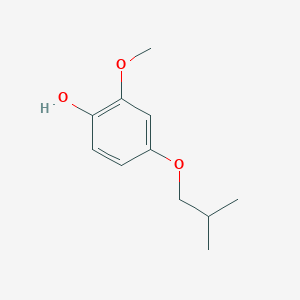

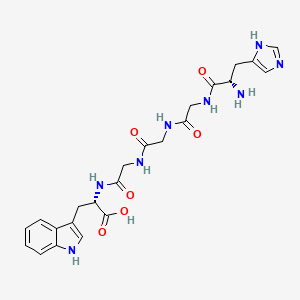
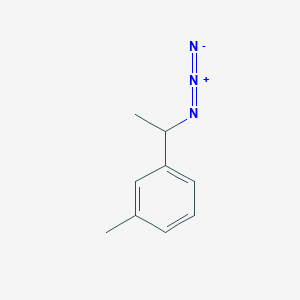

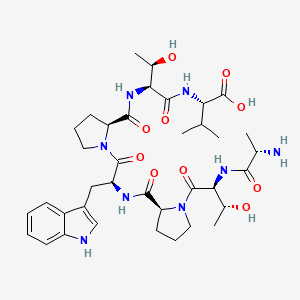
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)
